6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound characterized by its unique structure, which includes a quinazoline core with a bromo substituent and two methyl groups. Its molecular formula is with a molecular weight of approximately 255.11 g/mol. This compound typically appears as a light yellow solid and is primarily utilized in research and development settings due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
The synthesis of 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
These steps may vary depending on specific laboratory protocols and desired yields .
The molecular structure of 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one features:
Key structural data include:
The chemical reactivity of 6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one can be attributed to the presence of the bromine atom and nitrogen atoms in its structure. It can undergo various nucleophilic substitution reactions due to the electrophilic nature of the bromine atom. Additionally, it can participate in cyclization reactions under appropriate conditions to form more complex structures.
Notably, preliminary studies suggest that this compound exhibits significant biological activities, potentially inhibiting enzymes involved in inflammatory pathways .
Key chemical properties include:
6-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one finds applications primarily in medicinal chemistry and pharmaceutical research. It serves as an intermediate in synthesizing other biologically active compounds and is utilized in studies aimed at discovering new therapeutic agents targeting inflammation and microbial infections . Further research into its pharmacological properties may reveal additional applications in treating various diseases.
Anthranilic acid serves as the foundational building block for synthesizing 6-bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one. Bromination at the ortho-position is achieved using N-bromosuccinimide (NBS) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. This reaction proceeds via electrophilic aromatic substitution, where NBS generates bromonium ions for regioselective bromination. The resulting 6-bromoanthranilic acid is isolated in yields exceeding 85% after recrystallization. Subsequent condensation with pivaloyl derivatives (e.g., pivaloyl chloride) forms the 2-(2-carboxyphenylamino)-2-methylpropan-1-one intermediate, which undergoes thermally-induced cyclodehydration to yield the 4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one core. The bromine atom remains stable throughout these steps due to its position meta to reactive centers [3] [9].
Cyclization efficiency is highly solvent-dependent, as demonstrated by systematic optimization studies. Non-polar solvents (toluene, xylene) require elevated temperatures (>140°C) and extended reaction times (12–16 hours), leading to diminished yields (60–70%) due to side-product formation. Polar aprotic solvents like DMF facilitate intramolecular amide bond formation at lower temperatures (100–110°C) via enhanced nucleophilicity of the aniline nitrogen. Protic solvents (ethanol, isopropanol) with catalytic acid additives (e.g., p-TsOH) further improve cyclization kinetics through protonation-assisted dehydration, achieving >90% yields within 4–6 hours. Microwave irradiation in ethylene glycol reduces reaction times to <30 minutes while maintaining yields at 88–92% [5] [6].
Table 1: Solvent Optimization for Cyclodehydration
Solvent System | Temperature (°C) | Time (h) | Yield (%) | Side Products |
---|---|---|---|---|
Toluene | 140 | 16 | 62 | Dehalogenated analog (8%) |
DMF | 110 | 6 | 85 | None detected |
Ethanol/p-TsOH | 80 | 4 | 92 | Trace impurities (<2%) |
Ethylene Glycol (MW) | 150 | 0.5 | 90 | None detected |
The 2-position of the quinazolinone scaffold undergoes nucleophilic addition with phenyl isothiocyanate to form 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This reaction proceeds in anhydrous pyridine under reflux, where the enolizable carbonyl at C-2 attacks the electrophilic carbon of isothiocyanate. The resulting thiourea intermediate spontaneously dehydrates to form the thermodynamically stable thioxoquinazolinone system. Critical modifications include:
Table 2: Thiolation with Substituted Phenyl Isothiocyanates
Aryl Isothiocyanate | Reaction Time (h) | Product Yield (%) | Characteristic IR Band (cm⁻¹) |
---|---|---|---|
Phenyl | 4 | 78 | 1240 (C=S) |
4-Nitrophenyl | 2 | 85 | 1245 (C=S) |
4-Methoxyphenyl | 5 | 70 | 1235 (C=S) |
2-Methylphenyl | 6 | 55 | 1242 (C=S) |
The 2-thioxo group undergoes regioselective S-alkylation with alkyl/aryl halides in acetone or ethanol containing potassium carbonate. Primary alkyl halides (methyl, ethyl, benzyl bromides) achieve >85% conversion within 3 hours at 60°C. Secondary halides require phase-transfer catalysts (tetrabutylammonium bromide) to mitigate steric hindrance. Aryl halides necessitate copper-catalyzed C-S coupling (e.g., CuI/1,10-phenanthroline) in DMSO at 120°C, yielding 2-(benzylthio)quinazolin-4(3H)-ones. Alternatively, urea functionality is introduced via chloroethyl isocyanate coupling, forming 3-(2-chloroethyl)urea intermediates that cyclize to fused triazinylquinazolinones under basic conditions. These modifications enable:
Table 3: Structural Diversification at the 2-Position
Reagent | Conditions | Product | Yield (%) | Application |
---|---|---|---|---|
Benzyl bromide | K₂CO₃, acetone, 60°C, 3h | 2-(Benzylthio)-6-bromo-4,4-dimethylquinazolinone | 88 | Anticancer scaffolds |
4-Fluorophenethyl bromide | TBAB, KOH, DMSO, 50°C, 6h | 2-(4-Fluorophenethylthio) derivative | 76 | Kinase inhibition |
2-Chloroethyl isocyanate | DCM, rt, 2h | 3-(2-Chloroethyl)urea intermediate | 82 | VEGFR-2 inhibitors |
Vanillin Mannich base | AcOH, ethanol, reflux, 8h | Schiff base-Mannich hybrid | 68 | Dual EGFR/HER2 inhibition |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: